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Compound of Interest

Compound Name: 1-Amino-2-propanol

Cat. No.: B043004 Get Quote

(S)-1-Amino-2-propanol is a vital chiral building block in the synthesis of numerous

pharmaceutical compounds. Its specific stereochemistry is often crucial for the desired

biological activity, making rigorous spectroscopic analysis an essential component of quality

control and characterization. This document provides a detailed overview of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-1-Amino-
2-propanol, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. It provides detailed information about the carbon-hydrogen framework. For chiral

molecules such as (S)-1-Amino-2-propanol, while standard NMR in a non-chiral solvent will

not distinguish between enantiomers, it confirms the molecular structure. Enantiomeric purity

can be assessed using chiral derivatizing agents or chiral solvation agents.[1][2]

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments. The data presented below is for 1-amino-2-propanol; the

chemical shifts for the (S)-enantiomer will be identical in an achiral solvent.
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Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

-CH₃ (C3-H) 1.147 Doublet -

-NH₂, -OH 2.26 Broad Singlet -

-CH₂- (C1-H) 2.520, 2.756 Doublet of Doublets J = -12.6, 8.0, 3.6

-CH- (C2-H) 3.70 Multiplet -

Table 1: ¹H NMR data

for 1-Amino-2-

propanol.[3]

¹³C NMR Spectroscopic Data

The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

The following table details the expected chemical shifts for the carbon atoms in (S)-1-Amino-2-
propanol.

Assignment Chemical Shift (δ) in ppm

C3 (-CH₃) 22.5

C1 (-CH₂) 50.4

C2 (-CH-) 67.2

Table 2: ¹³C NMR data for 1-Amino-2-propanol.

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups within a molecule based on their

characteristic vibrational frequencies. The spectrum of (S)-1-Amino-2-propanol is
characterized by the presence of hydroxyl (-OH) and primary amine (-NH₂) functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3000 - 3700 (Broad) O-H Stretch Alcohol

3100 - 3500 (Medium) N-H Stretch Primary Amine

2850 - 3000 (Medium) C-H Stretch Alkane

1500 - 1600 (Medium) N-H Bend Primary Amine

1000 - 1300 (Strong) C-O Stretch Alcohol

Table 3: Key IR absorption

bands for (S)-1-Amino-2-

propanol.[4][5][6]

Mass Spectrometry (MS)
Mass spectrometry provides information regarding the molecular weight and fragmentation

pattern of a compound. The molecular weight of (S)-1-Amino-2-propanol is 75.11 g/mol .[7][8]

The electron ionization (EI) mass spectrum typically shows a prominent fragment resulting from

the cleavage alpha to the nitrogen atom.

Mass-to-Charge Ratio (m/z) Relative Abundance Proposed Fragment

75 Low [M]⁺ (Molecular Ion)

44 High [CH₂=NH₂]⁺

Table 4: Significant peaks in

the mass spectrum of 1-

Amino-2-propanol.[7][8]

Experimental Methodologies
The following sections outline generalized protocols for acquiring the spectroscopic data for

(S)-1-Amino-2-propanol.

NMR Spectroscopy Protocol
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Sample Preparation: A solution of (S)-1-Amino-2-propanol is prepared by dissolving

approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, D₂O, DMSO-d₆) within an NMR tube.[9] Tetramethylsilane (TMS) is typically added

as an internal standard for chemical shift referencing.

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a

proton-decoupled sequence is commonly employed to simplify the spectrum and enhance

the signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts

are reported in parts per million (ppm) relative to the internal standard.

IR Spectroscopy Protocol
Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of

(S)-1-Amino-2-propanol between two potassium bromide (KBr) or sodium chloride (NaCl)

plates.

Data Acquisition: The sample is placed in the beam path of an FTIR spectrometer. A

background spectrum of the clean salt plates is first recorded. The sample spectrum is then

acquired, and the background is automatically subtracted.

Data Analysis: The positions and shapes of the absorption bands in the resulting spectrum

are analyzed to identify the functional groups present in the molecule.[10]

Mass Spectrometry (GC-MS) Protocol
Sample Preparation: A dilute solution of (S)-1-Amino-2-propanol is prepared in a volatile

solvent like methanol or dichloromethane. To improve volatility and chromatographic

performance, the sample can be derivatized, for instance, by reacting it with trifluoroacetic

anhydride (TFAA).[11]

Chromatographic Separation: An aliquot of the prepared sample is injected into a gas

chromatograph (GC) equipped with a suitable capillary column (a chiral column can be used
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for enantiomeric separation). The oven temperature is programmed to ensure the separation

of the analyte from the solvent and other components.

Mass Analysis: As the compound elutes from the GC column, it is introduced into the ion

source of the mass spectrometer (e.g., via electron ionization). The resulting ions are then

separated by the mass analyzer according to their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis, from sample receipt to final structural confirmation,

is a critical process in chemical research and quality assurance.

Workflow for Spectroscopic Characterization

Spectroscopic Analysis

Sample Receipt
((S)-1-Amino-2-propanol)

Sample Preparation
(Solvent Selection, Concentration)

IR Analysis NMR Analysis MS Analysis

Data Processing & Analysis

Structural Elucidation &
Verification

Final Report Generation
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Click to download full resolution via product page

Caption: A logical workflow for the spectroscopic characterization of a chemical sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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